molecular formula C15H23ClN2O2 B1523418 2-(2,4-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 1333652-05-3

2-(2,4-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B1523418
CAS No.: 1333652-05-3
M. Wt: 298.81 g/mol
InChI Key: VHRCEHRUKSVMPZ-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C15H23ClN2O2 and its molecular weight is 298.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective Potential in Alzheimer's Disease

Research highlights the synthesis and evaluation of a drug candidate, SP-04, aimed at providing a multi-target therapeutic approach for neuroprotection in Alzheimer's disease (AD). SP-04 inhibits acetylcholinesterase activity, increases acetylcholine levels, and offers neuroprotection against Aβ42 toxicity, suggesting a novel therapeutic strategy for AD treatment (Lecanu et al., 2010).

Dopamine Receptor Interactions

Studies on OPC-4392, a compound related to 2-(2,4-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, have shown it to act as a presynaptic dopamine autoreceptor agonist and a postsynaptic D-2 receptor antagonist. This dual action could have implications in treating disorders related to dopamine dysregulation (Zhang et al., 1990).

Synthesis and Characterization for Antihypertensive Properties

The synthesis of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts as potential dual antihypertensive agents indicates the diverse pharmacological applications of compounds structurally related to this compound. These studies explore the role of nitrogen atom protonation in piperazine rings and its implications for medicinal chemistry (Marvanová et al., 2016).

Cardiovascular Effects and Antagonistic Properties

Research into MH-78, a compound with structural similarities, investigates its α1- and β-adrenoceptor antagonistic activities. This study underscores the potential for developing hypertension treatments based on such compounds' ability to modulate cardiovascular responses through multiple receptor pathways (Kubacka et al., 2014).

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-11-4-5-14(12(2)10-11)19-13(3)15(18)17-8-6-16-7-9-17;/h4-5,10,13,16H,6-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRCEHRUKSVMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)N2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.